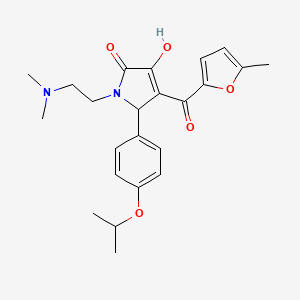

1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrrole derivatives involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, yielding a high yield of aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones. These compounds can undergo dehydration to form 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones, showcasing a method to produce a wide range of derivatives (Vydzhak & Panchishyn, 2010).

Molecular Structure Analysis

Studies on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate have provided insights into its molecular structure through spectroscopic analyses and quantum chemical calculations. The molecular electrostatic potential surface, natural bond orbital interactions, and vibrational analysis highlight the interactions and structural features critical for the formation of dimers and resonance-assisted hydrogen bonds (Singh, Rawat, & Sahu, 2014).

Chemical Reactions and Properties

The reactivity of these compounds towards different nucleophiles and electrophiles has been explored. Reactions with carbocyclic and heterocyclic 1,3-diketones or potential 1,3-diketones have been studied, leading to the synthesis of various heterocyclic systems, demonstrating the versatility of these compounds in synthesizing fused pyranones, pyridines, and other derivatives (Ornik et al., 1990).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The synthesis of pyrrole derivatives, including those similar to the specified compound, often involves aldol condensation reactions and is characterized by spectroscopic techniques such as FT-IR, 1H NMR, and UV-visible analyses. Computational studies support these findings, providing insights into the molecular structures and potential reactivity of these compounds. For instance, studies on related pyrrole chalcone derivatives highlight their synthesis process and the theoretical correlation with experimental data, including the analysis of molecular electrostatic potential surfaces and vibrational analysis indicating dimer formation through hydrogen bonding (Singh, Rawat, & Sahu, 2014).

Potential Biological Activities

- Research on derivatives of pyrrole-2-ones has shown that they possess various pharmacological activities, including antimicrobial, anti-inflammatory, and nootropic effects. For example, a study on 5-aryl-4-acyl-1-(N,N-dimethylaminoethyl)-3-hydroxy-3-pyrrolin-2-ones demonstrated their synthesis and investigation into their antimicrobial properties (Gein, Kasimova, Voronina, & Gein, 2001).

Chemical Reactivity and Applications

- The reactivity of similar compounds has been explored for the generation of structurally diverse libraries through alkylation and ring closure reactions, serving as precursors for a wide range of heterocyclic compounds such as oxirane, oxazoles, and pyrazoles. This demonstrates the compound's utility in synthetic organic chemistry for creating new molecules with potential application in drug development and materials science (Roman, 2013).

Advanced Material Applications

- Compounds with dimethylamino groups have also been studied for their potential use in non-linear optical materials and fluorescent probes, indicating a broad range of applications beyond pharmaceuticals. For instance, a fluorescent probe based on a pyrrole core showed significant potential for the real-time and quantitative detection of low levels of carbon dioxide, suggesting its applicability in biological and medical fields (Wang et al., 2015).

Propiedades

IUPAC Name |

1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-propan-2-yloxyphenyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-14(2)29-17-9-7-16(8-10-17)20-19(21(26)18-11-6-15(3)30-18)22(27)23(28)25(20)13-12-24(4)5/h6-11,14,20,27H,12-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCLKRALXPBAIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC(C)C)CCN(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496419.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2496422.png)

![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2496427.png)

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2496429.png)

![Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2496431.png)

![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)

![Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2496438.png)